Flupoxam

Cellulose Biosynthesis Inhibition Herbicide Potency Bean Callus Culture Assay

Researchers studying cellulose synthase complex (CSC) function often face tool compounds with overlapping resistance profiles, limiting genetic dissection. Flupoxam resolves this: • Distinct CESA1/CESA3 binding site with no cross-resistance to non-CBI herbicides, enabling clean forward-genetic screens. • Induces pronounced deesterified pectin accumulation-a phenotype unmatched by isoxaben or dichlobenil-ideal for cell wall plasticity studies. • Available as 98.0+% (HPLC) reference material, ensuring lot-to-lot reproducibility for industrial R&D and regulatory bioassays.

Molecular Formula C19H14ClF5N4O2
Molecular Weight 460.8 g/mol
CAS No. 119126-15-7
Cat. No. B040937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlupoxam
CAS119126-15-7
Molecular FormulaC19H14ClF5N4O2
Molecular Weight460.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NN2C3=CC(=C(C=C3)Cl)COCC(C(F)(F)F)(F)F)C(=O)N
InChIInChI=1S/C19H14ClF5N4O2/c20-14-7-6-13(8-12(14)9-31-10-18(21,22)19(23,24)25)29-17(11-4-2-1-3-5-11)27-16(28-29)15(26)30/h1-8H,9-10H2,(H2,26,30)
InChIKeyAOQMRUTZEYVDIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.17e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





Flupoxam Procurement Guide


Flupoxam is a synthetic herbicide belonging to the triazole-carboxamide chemical class, operating as a cellulose biosynthesis inhibitor (CBI) and classified as Group L by the Herbicide Resistance Action Committee (HRAC) [1]. It functions by inhibiting cell wall synthesis, specifically cellulose production, leading to stunted growth and morphological changes in susceptible plants [2]. Its primary application is for the control of broad-leaved weeds in winter cereals, with field application rates typically ranging from 100 to 200 g ai/ha [3].

Mechanism Cellulose biosynthesis inhibitor (CBI), HRAC Group L
Research Target Cell wall synthesis / Cellulose synthase complex (CSC) probe
Use Context Broad-leaved weed research in winter cereals

Flupoxam Irreplaceability Among CBIs


Cellulose biosynthesis inhibitors (CBIs) share a common ultimate target—the disruption of cellulose synthesis—yet they exhibit distinct modes of interaction with the cellulose synthase complex (CSC), differential uptake, and unique metabolic fates within plant cells [1]. Research indicates that different CBI herbicides, including flupoxam, isoxaben, and dichlobenil, affect at least three distinct sites within the cellulose biosynthesis pathway, leading to a notable lack of cross-resistance among mutants [2]. Furthermore, their effects on cell wall composition diverge significantly: for instance, flupoxam treatment leads to increased glucose incorporation into a pectin-rich fraction, a pattern not observed with all CBIs [3]. These biochemical and genetic differences underscore that flupoxam is not a simple, interchangeable analog of other CBI herbicides; its specific properties are critical for ensuring reproducibility in research and achieving targeted outcomes in industrial applications.

1
Binding site divergence CSC target interaction may differ from dichlobenil or indaziflam, limiting direct substitution in mechanistic studies.
2
Phenotype mismatch Pectin-rich cell wall phenotype may not be replicated by other CBIs; substitution risks altering model system readouts.
3
Cross-resistance profile Fxr mutant patterns (CESA1/3) differ from other CBI classes; interchange may confound genetic screening results.

Flupoxam Comparative Evidence


Nanomolar Potency vs. Dichlobenil

In a standardized bean callus culture assay measuring dry weight increase over 30 days, flupoxam's potency falls within the nanomolar range, making it 100- to 1000-fold more potent than CBI herbicides like dichlobenil, which operates in the micromolar range [1].

Potency (I50)
Head-to-head
Nanomolar range vs. Dichlobenil: Micromolar range (100- to 1000-fold difference)
Supports use at lower screening concentrations
Bean callus culture assay, 30-day exposure
Cellulose Biosynthesis Inhibition Herbicide Potency Bean Callus Culture Assay

Superior Weed Control vs. Mecoprop-P

In field trials, flupoxam demonstrated better control of the target weed spectrum than mecoprop-P while being applied at lower rates, as reported in agrochemical technical data [1].

Field Performance
Data to verify
Better weed spectrum control at lower application rates vs. Mecoprop-P
Reported lower-dose field efficacy in winter cereals
Field trials; supplier technical data
Herbicide Efficacy Field Trials Winter Cereals

Pectin Accumulation vs. Dichlobenil

Ultrastructural analysis of developing cotton fibers revealed that flupoxam and isoxaben treatment leads to an extensive accumulation of deesterified pectins, replacing the entire cell wall, a response not observed with dichlobenil [1].

Phenotype Marker
Head-to-head
Extensive deesterified pectin accumulation vs. Dichlobenil: No equivalent accumulation
Supports cell wall remodeling research
Cotton fiber ultrastructural analysis
Cell Wall Composition Cotton Fiber Ultrastructure Pectin Accumulation

Isoxaben-Specific Cross-Resistance

Genetic screens in Arabidopsis thaliana have identified mutations conferring resistance to flupoxam (fxr) that map to primary wall cellulose synthase (CESA) proteins, specifically CESA1 and CESA3. Notably, some flupoxam-resistant mutants also show cross-resistance to isoxaben, but not to other CBI herbicides like indaziflam or triazofenamide [1][2].

Cross-resistance
Class-level
Fxr mutants (CESA1/3) show cross-resistance to isoxaben, but not to indaziflam
Supports CSC binding site mapping
Arabidopsis thaliana genetic screens
Herbicide Resistance Arabidopsis Mutants Cellulose Synthase Complex (CSC)

Root Browning vs. Microtubule Inhibitors

In a germination and seedling growth assay, both flupoxam and isoxaben induced a characteristic browning of the hypocotyl and root in specific test species (e.g., Indian jointvetch, perilla, basil, lettuce), a symptom not observed with microtubule assembly inhibitors like dithiopyr [1].

Phenotypic Screening
Head-to-head
Induces root/hypocotyl browning vs. Microtubule inhibitors (e.g., dithiopyr)
Enables rapid differentiation of CBI mode of action
Seedling growth assay
Herbicide Symptomology Seedling Assay Mode of Action Differentiation

Flupoxam Application Scenarios


Probing the Cellulose Synthase Complex

Researchers studying the structure and function of the cellulose synthase complex (CSC) should select flupoxam for forward genetic screens and binding site mapping. Its nanomolar potency and well-characterized resistance mutations in CESA1 and CESA3, which show a distinct cross-resistance pattern to isoxaben but not other CBIs, make it a precise tool for dissecting the interaction of herbicides with specific transmembrane domains of the CSC [1].

Pectin-Cellulose Interaction Studies

Plant cell wall biologists aiming to study the dynamic interplay between cellulose and pectin synthesis should utilize flupoxam. Its unique ability to induce a massive accumulation of deesterified pectins in cell walls, a phenotype not replicated by all CBIs, provides a specific chemical trigger to explore the compensatory and structural roles of pectin when cellulose synthesis is disrupted [2].

Broad-Leaved Weed Control in Winter Cereals

Agronomists and farmers managing winter wheat and barley can prioritize flupoxam for controlling a broad spectrum of annual broad-leaved weeds. Field data indicate it offers superior control compared to alternatives like mecoprop-P at lower application rates, and its demonstrated safety for rotational crops like sugar beet and oilseed rape makes it a valuable component of integrated weed management programs [3].

Rapid Phenotypic Screening for CBIs

Agrochemical discovery programs focused on identifying novel cellulose biosynthesis inhibitors can employ flupoxam as a positive control in seedling-based assays. The characteristic root/hypocotyl browning symptom it induces in specific species provides a rapid, visual, and cost-effective means to confirm CBI activity and differentiate it from other herbicide modes of action, such as microtubule inhibition [4].

Application
Selection Property
Validation Focus
CSC binding site mapping
CESA targeting profile
Fxr mutant cross-resistance analysis
Pectin-cellulose interaction studies
Cell wall remodeling phenotype
Pectin accumulation & cellulose depletion assay
Winter cereal weed management research
Field efficacy on broad-leaved weeds
Dose-response & rotational crop safety
Phenotypic screening for CBIs
Mode-of-action marker (browning)
Differentiation from microtubule inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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